molecular formula C22H26N4O B11052090 2-amino-7-(diethylamino)-4-[4-(dimethylamino)phenyl]-4H-chromene-3-carbonitrile

2-amino-7-(diethylamino)-4-[4-(dimethylamino)phenyl]-4H-chromene-3-carbonitrile

Cat. No.: B11052090
M. Wt: 362.5 g/mol
InChI Key: LSMVLFIFBFUOIC-UHFFFAOYSA-N
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Description

2-AMINO-7-(DIETHYLAMINO)-4-[4-(DIMETHYLAMINO)PHENYL]-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-(DIETHYLAMINO)-4-[4-(DIMETHYLAMINO)PHENYL]-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Chromene Core: This can be achieved through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic or basic conditions.

    Introduction of Amino Groups: Amino groups can be introduced via nucleophilic substitution reactions using appropriate amines.

    Addition of Cyanide Group: The cyanide group can be introduced through a nucleophilic addition reaction using cyanide salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the cyanide group to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Halogenated or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-AMINO-7-(DIETHYLAMINO)-4-[4-(DIMETHYLAMINO)PHENYL]-4H-CHROMEN-3-YL CYANIDE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-4H-CHROMEN-3-YL CYANIDE: Lacks the diethylamino and dimethylamino groups.

    7-(DIETHYLAMINO)-4H-CHROMEN-3-YL CYANIDE: Lacks the amino and dimethylamino groups.

    4-[4-(DIMETHYLAMINO)PHENYL]-4H-CHROMEN-3-YL CYANIDE: Lacks the amino and diethylamino groups.

Properties

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

2-amino-7-(diethylamino)-4-[4-(dimethylamino)phenyl]-4H-chromene-3-carbonitrile

InChI

InChI=1S/C22H26N4O/c1-5-26(6-2)17-11-12-18-20(13-17)27-22(24)19(14-23)21(18)15-7-9-16(10-8-15)25(3)4/h7-13,21H,5-6,24H2,1-4H3

InChI Key

LSMVLFIFBFUOIC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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